C6 NBD Ceramide

Cell Biology Fluorescence Microscopy Golgi Apparatus

Researchers requiring fluorescent ceramide probes for fixed-cell imaging face protocol failure with BODIPY-based analogs. C6 NBD Ceramide (CAS 94885-02-6) is the unequivocal choice for paraformaldehyde/glutaraldehyde-fixed specimens. • Compatible with fixation: Remains retained post-fixation, unlike BODIPY FL C5-Ceramide. • Gold-standard tracer for epithelial polarity studies; quantifies 2-fold apical enrichment of C6-NBD-glucosylceramide. • Validated substrate for HPLC-based simultaneous SMS1, GCS, CERK activity assay. BenchChem supplies high-purity (≥98%) C6 NBD Ceramide with cold-chain shipping for global delivery.

Molecular Formula C30H49N5O6
Molecular Weight 575.7 g/mol
CAS No. 94885-02-6
Cat. No. B015016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD Ceramide
CAS94885-02-6
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide;  _x000B_N-[(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)aminocaproyl]sphingosine;  NBD-C 6Cer; 
Molecular FormulaC30H49N5O6
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
InChIInChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
InChIKeyHZIRBXILQRLFIK-VPZZKNKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

C6 NBD Ceramide: Validated Fluorescent Tracer


C6 NBD Ceramide (CAS 94885-02-6) is a fluorescent analog of endogenous ceramide, distinguished by a short six-carbon acyl chain (C6) conjugated to an environment-sensitive nitrobenzoxadiazole (NBD) fluorophore (Ex/Em ~466/536 nm) . This structural design confers cell membrane permeability and enables its use as a selective, non-toxic stain for the Golgi apparatus in both live and fixed cells [1]. Critically, its biological activity is indistinguishable from its non-fluorescent, bioactive parent, C6 ceramide, allowing it to serve as a reliable tracer for studying sphingolipid transport and metabolic conversion .

C6 NBD Ceramide: Why Substitution Fails


Direct substitution of C6 NBD Ceramide with other fluorescent ceramide analogs is not scientifically valid due to divergent properties that critically impact experimental outcomes. While BODIPY FL C5-Ceramide offers superior photostability, it is demonstrably unsuitable for use in fixed cell preparations [1]. Conversely, while other NBD-labeled ceramides with longer acyl chains (e.g., C12-NBD-ceramide) may be preferred for specific enzyme assays, C6 NBD Ceramide's unique metabolic profile and well-characterized transport kinetics make it the established standard for a distinct set of applications [2]. The choice of probe directly dictates experimental feasibility, data quality, and the biological relevance of the findings, making an evidence-based selection essential.

C6 NBD Ceramide: Quantitative Evidence Guide


Fixed-Cell Compatibility vs. BODIPY FL C5-Ceramide

A key and often overlooked functional distinction is the incompatibility of BODIPY FL C5-Ceramide with standard cell fixation protocols. The literature explicitly states that C6 NBD Ceramide is suitable for staining both live and fixed cells, whereas BODIPY FL C5-Ceramide and BODIPY TR-Ceramide are not suitable for fixed-cell applications [1]. This is not a matter of optimization but a binary capability difference.

Cell Biology Fluorescence Microscopy Golgi Apparatus

Polarized Metabolic Fate in Caco-2 Cells

In a validated model of intestinal epithelial cells (Caco-2), the metabolic processing of C6 NBD Ceramide has been precisely quantified. The compound is converted into two main products: C6-NBD-glucosylceramide (GlcCer) and C6-NBD-sphingomyelin (SM) in an approximate 1:1 ratio [1]. Furthermore, these metabolites exhibit distinct sorting and transport patterns; C6-NBD-glucosylceramide is enriched twofold on the apical surface, while C6-NBD-sphingomyelin is equally distributed across both apical and basolateral domains [1].

Lipid Metabolism Sphingolipid Trafficking Epithelial Cell Biology

FLIM Analysis of Golgi Fluorescence Lifetime

Using Fluorescence Lifetime Imaging Microscopy (FLIM), the fluorescence lifetime of C6 NBD Ceramide localized to the Golgi membrane of live HeLa cells was measured. The modulation lifetime (τm) was determined to be 6.99 ns, and the phase lifetime (τφ) was 6.79 ns [1]. This value serves as a precise biophysical parameter for its local environment and is a key differentiator for studies requiring quantitative analysis of membrane dynamics.

Fluorescence Lifetime Imaging Microscopy (FLIM) Biophysics Membrane Microenvironment

Multiplexed HPLC Assay for Golgi Enzyme Activities

C6 NBD Ceramide serves as a unique substrate that enables the development of a comprehensive HPLC-based assay to measure the flux through the three main nodes of ceramide metabolism in the Golgi. By quantifying the conversion of a single substrate (NBD-C6-ceramide) into three distinct products—NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate—the activities of sphingomyelin synthase 1, glucosylceramide synthase, and ceramide kinase (CERK) can be measured simultaneously [1]. Notably, this method allows for the quantification of CERK activity in cells, which is described as 'a usually difficult task' [1].

High-Performance Liquid Chromatography (HPLC) Enzymology Drug Discovery

Golgi Labeling Sensitivity to Cholesterol Deprivation

Quantitative fluorescence microscopy revealed that labeling of the Golgi apparatus by C6 NBD Ceramide is significantly reduced in cells cultured in cholesterol-depleted conditions (lipoprotein-deficient serum) compared to those in normal serum [1]. This reduction was attributed not to decreased probe uptake, but to accelerated photobleaching of the fluorophore within the cholesterol-deprived Golgi membrane environment [1]. The effect was reversible upon restoration of cellular cholesterol levels [1].

Cholesterol Metabolism Lipid-Protein Interactions Quantitative Fluorescence Microscopy

C6 NBD Ceramide: Recommended Applications


1. Fixed-Cell Immunofluorescence and Correlative Microscopy

When your experimental workflow requires cell fixation prior to imaging—such as for antibody staining, preserving dynamic structures, or ensuring biosafety—C6 NBD Ceramide is the unequivocal choice over BODIPY-based ceramide probes. As established, BODIPY FL C5-Ceramide is explicitly documented as being unsuitable for fixed-cell applications [1]. Selecting C6 NBD Ceramide ensures compatibility with standard fixation protocols, preventing experimental failure.

2. Epithelial Cell Polarity and Lipid Sorting Studies

For investigations into the establishment and maintenance of cell polarity, C6 NBD Ceramide is the gold-standard tracer. Its well-defined metabolic conversion into GlcCer and SM at a 1:1 ratio, coupled with the quantifiable differential sorting of these metabolites (e.g., 2-fold apical enrichment of C6-NBD-glucosylceramide), provides a precise and validated readout of the functional integrity of the secretory pathway in polarized epithelial cells [2].

3. High-Throughput Screening for Sphingolipid Flux Modulators

C6 NBD Ceramide is the preferred substrate for a recently developed, comprehensive HPLC method that simultaneously measures the activity of three key Golgi-resident enzymes (SMS1, GCS, and CERK) from a single cellular incubation [3]. This method is a cost-effective and accessible alternative to LC-MS for large-scale screening efforts, providing critical flux data rather than just steady-state metabolite levels. It is particularly valuable for evaluating the specificity and mechanism of action of candidate drugs targeting sphingolipid metabolism [3].

4. FLIM and Environmental Sensing of Membrane Biophysics

For researchers using advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), C6 NBD Ceramide offers a quantified baseline fluorescence lifetime of ~6.9 ns within the Golgi membrane [4]. This value serves as a precise benchmark for validating instrument performance and experimental conditions. Furthermore, its established sensitivity to the local lipid environment, particularly cholesterol content, makes it a powerful functional probe for studying membrane organization and microdomain dynamics in live cells [5].

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